molecular formula C9H10INO2 B157217 4-Iodo-L-phenylalanine CAS No. 1991-81-7

4-Iodo-L-phenylalanine

Cat. No.: B157217
CAS No.: 1991-81-7
M. Wt: 291.09 g/mol
InChI Key: PZNQZSRPDOEBMS-QMMMGPOBSA-N
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Description

Iodo-Phenylalanine is a derivative of the amino acid phenylalanine, where an iodine atom is substituted at the para position of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Iodo-Phenylalanine typically involves the iodination of phenylalanine. One common method is the use of L-phenylalanine as a starting material, where the hydrogen atoms on the benzene ring are replaced by iodine using iodine and an oxidizing agent . The reaction conditions often include a solvent such as acetic acid and a temperature range of 50-70°C.

Industrial Production Methods

For industrial production, the process may involve the protection of the amino group of phenylalanine to prevent side reactions. This can be achieved by converting phenylalanine to its N-Boc derivative, followed by iodination using iodine and a suitable oxidizing agent. The Boc group is then removed to yield Iodo-Phenylalanine .

Chemical Reactions Analysis

Types of Reactions

Iodo-Phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted phenylalanine derivatives.

    Complex Formation:

Mechanism of Action

The mechanism of action of Iodo-Phenylalanine involves its incorporation into biological systems where it can interact with specific molecular targets. For instance, in cancer imaging, it is taken up by tumor cells through amino acid transporters, allowing for targeted imaging . The iodine atom provides a site for radiolabeling, which is crucial for its use in diagnostic imaging .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-2-amino-3-(4-iodophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10INO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNQZSRPDOEBMS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1991-81-7, 24250-85-9
Record name 4-Iodophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodophenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024250859
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Iodo-L-phenylalanine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03660
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-Iodo-L-phenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-IODOPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J882Z73MPL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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